molecular formula C17H12N4O4S2 B2714791 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 886925-54-8

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2714791
CAS No.: 886925-54-8
M. Wt: 400.43
InChI Key: BPRKJWIISIYGHR-UHFFFAOYSA-N
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Description

N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group at position 5 and a benzothiazole-6-carboxamide moiety at position 2. Its molecular formula is C₁₇H₁₂N₄O₄S₂, with an average mass of 400.427 g/mol and a monoisotopic mass of 400.0300 g/mol .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c1-27(23,24)14-5-3-2-4-11(14)16-20-21-17(25-16)19-15(22)10-6-7-12-13(8-10)26-9-18-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKJWIISIYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the 2-methylsulfonylphenyl precursor, which is then reacted with various reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key parameters like solvent choice, reaction time, and purification methods are fine-tuned to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different oxadiazole derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing new compounds with potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of target proteins, disrupting their normal function and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To evaluate the distinctiveness of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide, it is critical to analyze its structural and functional analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 2-Methanesulfonylphenyl C₁₇H₁₂N₄O₄S₂ 400.427 High polarity due to -SO₂CH₃; potential kinase inhibition
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide 2-Chlorophenyl C₁₆H₁₀ClN₄O₂S 369.800 Chlorine substituent enhances lipophilicity; limited bioactivity data
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (BF37456) 4-Bromophenyl C₁₆H₉BrN₄O₂S 401.237 Bromine increases molecular weight; unconfirmed anticancer activity
N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide (BG01458) 4-Isopropylbenzyl C₂₀H₁₈N₄O₂S 378.448 Alkyl chain improves membrane permeability; no reported bioactivity

Key Findings from Comparative Analysis

The 4-bromophenyl substituent in BF37456 increases steric bulk and molecular weight, which may reduce solubility relative to the target compound .

Biological Activity Trends :

  • Chlorinated analogs (e.g., 2-chlorophenyl derivative) exhibit higher lipophilicity but lack robust biological data, suggesting the methanesulfonyl group’s role in balancing solubility and target engagement .
  • Compounds with alkyl substituents (e.g., BG01458) prioritize passive diffusion but may lack specificity due to reduced polar interactions .

Biological Activity

N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

1. Chemical Structure and Properties

The compound features a complex structure comprising an oxadiazole ring and a benzothiazole moiety. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S, with a molecular weight of approximately 350.36 g/mol. The presence of the methanesulfonyl group is significant as it can influence the compound's solubility and reactivity.

Property Value
Molecular FormulaC15H14N4O3SC_{15}H_{14}N_4O_3S
Molecular Weight350.36 g/mol
Melting PointNot available
SolubilityVariable (depends on solvent)

2. Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
  • Introduction of the Benzothiazole Moiety : The oxadiazole intermediate is then reacted with benzoyl chloride under basic conditions.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity.

3.1 Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds containing oxadiazole moieties often exhibit significant antioxidant and anti-inflammatory activities. A study involving various benzothiazole derivatives demonstrated that those with oxadiazole rings showed high radical scavenging efficacy and effective inhibition of COX-2 enzyme activity, which is crucial for anti-inflammatory responses .

3.2 Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives featuring the oxadiazole structure have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

The biological effects of this compound are believed to be mediated through:

  • Enzyme Inhibition : Binding to specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interactions : Modulating receptor activity that influences cellular responses related to inflammation and cancer progression.

4.1 Study on Antioxidant Activity

A specific study evaluated a series of benzothiazole derivatives for their antioxidant properties using ABTS radical scavenging assays. Among these, compounds similar to this compound exhibited IC50 values indicating strong radical scavenging capabilities .

4.2 In Vivo Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of related compounds through intraperitoneal administration in animal models. One derivative showed over 50% inhibition in inflammation markers compared to control groups, highlighting the potential therapeutic applications of these compounds in treating inflammatory diseases .

Q & A

Q. What methodologies identify off-target effects or polypharmacology?

  • Methodological Answer : Employ chemoproteomics (activity-based protein profiling, ABPP) or thermal shift assays (CETSA) to map interactomes. CRISPR-Cas9 knockout screens or RNA-seq analysis in treated cells reveal pathway-level perturbations. Machine learning models (e.g., DeepChem) predict secondary targets from structural fingerprints .

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